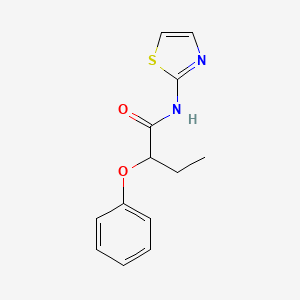

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Description

Overview of the Chemical Scaffold: Phenoxy, Butanamide, and Thiazole (B1198619) Moieties

The structure of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide is a composite of three key chemical moieties: a phenoxy group, a butanamide linkage, and a thiazole ring.

Phenoxy Moiety: This functional group consists of a phenyl group bonded to an oxygen atom. The phenoxy group is known to be a crucial component in many biologically active compounds and can participate in various chemical reactions, including oxidation to form quinone derivatives. nih.gov

Butanamide Moiety: This is an amide derived from butanoic acid. The amide bond is a fundamental linkage in peptides and proteins and is present in a significant number of pharmaceutical drugs. nih.gov The butanamide portion of the molecule provides a flexible chain and can be susceptible to reduction to form the corresponding amine. nih.gov

Thiazole Moiety: Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This aromatic ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.

The combination of these three moieties in a single molecule creates a unique chemical architecture with the potential for diverse interactions and properties.

Importance of Thiazole and Butanamide Scaffolds in Modern Organic and Medicinal Chemistry

The thiazole and butanamide scaffolds are of considerable importance in the fields of organic and medicinal chemistry due to their versatile reactivity and presence in a vast array of biologically active molecules.

The thiazole ring is a core component of many pharmaceuticals and natural products. scielo.brnih.gov Its derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govnih.gov The presence of both nitrogen and sulfur atoms in the thiazole ring allows for diverse chemical modifications, making it a valuable building block in the synthesis of new compounds. nih.govscielo.br

The butanamide scaffold , as a type of amide, is a fundamental functional group in organic chemistry and is prevalent in numerous approved drugs. The amide bond is relatively stable yet can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The butanamide chain itself can be modified to influence the compound's lipophilicity and pharmacokinetic properties.

The strategic incorporation of both thiazole and butanamide functionalities into a single molecule is a common strategy in drug discovery to explore new chemical space and develop compounds with potentially enhanced or novel biological activities.

Rationale for Academic Investigation of this compound

The academic investigation into this compound is predicated on the well-established significance of its constituent parts. The phenoxy group is a known pharmacophore in many drugs, and its inclusion can influence a molecule's binding affinity and selectivity for biological targets. nih.gov

The thiazole ring is a versatile heterocyclic system that is a key structural feature in a wide array of bioactive compounds. scielo.brnih.gov The butanamide linker provides a degree of conformational flexibility and can be crucial for orienting the other functional groups for optimal interaction with a biological target.

The synthesis and study of compounds like this compound are often part of broader research programs aimed at developing new therapeutic agents. For instance, derivatives of N-thiazolyl amides have been investigated for their potential as anticancer and antimicrobial agents. nih.govnih.gov Similarly, compounds containing a phenoxybutanoic acid moiety have been explored as potential treatments for cardiovascular diseases. Given this context, it is reasonable to hypothesize that this compound could exhibit interesting biological properties worthy of further investigation.

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds, which are cyclic compounds containing at least one heteroatom (such as nitrogen, sulfur, or oxygen) in their ring, form a vast and important class of organic molecules. A significant majority of pharmaceuticals and biologically active natural products are heterocyclic in nature.

The study of this compound falls squarely within the domain of heterocyclic chemistry. The thiazole ring is a prime example of a heterocycle, and its chemistry and biological applications are subjects of intense research. The synthesis of novel heterocyclic compounds and the evaluation of their properties are fundamental aspects of drug discovery and materials science.

Research into compounds like this compound contributes to the broader understanding of structure-activity relationships (SAR) in heterocyclic systems. By systematically modifying the different components of the molecule (the phenoxy group, the butanamide linker, and the thiazole ring) and observing the effects on its chemical and biological properties, researchers can gain valuable insights that can guide the design of future compounds with desired characteristics.

Research Findings

While specific research dedicated solely to this compound is limited in publicly available literature, the synthesis and biological evaluation of closely related N-thiazolyl amides and phenoxy-containing compounds provide valuable insights.

Synthesis of N-Thiazolyl Amides

The synthesis of N-thiazolyl amides typically involves the coupling of a 2-aminothiazole (B372263) derivative with a carboxylic acid or its activated form (e.g., an acid chloride). A common method for forming the thiazole ring itself is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.netnih.gov

For the synthesis of this compound, a plausible route would involve the acylation of 2-aminothiazole with 2-phenoxybutanoyl chloride. The latter can be prepared from 2-phenoxybutanoic acid, which in turn can be synthesized from phenol (B47542) and an appropriate four-carbon building block.

Biological Activity of Related Compounds

Numerous studies have reported the biological activities of N-thiazolyl amide derivatives. These compounds have shown promise in a variety of therapeutic areas:

Anticancer Activity: Several N-thiazolyl benzamide (B126) derivatives have been synthesized and evaluated for their anticancer properties. nih.gov For example, certain compounds have demonstrated significant activity against various cancer cell lines. nih.govnih.gov

Antibacterial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial agents. nih.gov N-thiazolyl amide derivatives have been shown to possess antibacterial and antifungal properties against a range of pathogens. scielo.brnih.gov

Anti-inflammatory Activity: Some N-thiazolyl piperazine (B1678402) derivatives have been found to be potent anti-inflammatory agents. nih.gov

Enzyme Inhibition: N-(thiazol-2-yl)benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.org Additionally, some thiazole derivatives have been investigated as inhibitors of vascular adhesion protein-1 (VAP-1). nih.gov

The biological activity of these related compounds suggests that this compound could also possess interesting pharmacological properties and warrants further investigation.

Data Tables

The following tables present data for this compound and a closely related compound to provide context for its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂S | nih.gov |

| Molecular Weight | 278.33 g/mol | nih.gov |

Table 2: Biological Activity of a Related N-Thiazolyl Benzamide Analog

| Compound | Target | Activity (IC₅₀) | Source |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | Zinc-Activated Channel (ZAC) Antagonist | 1-3 µM | semanticscholar.org |

Note: The data in Table 2 is for a structurally related compound and is provided for illustrative purposes to indicate the potential biological activity of this class of molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-9,11H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDOBWGTTQAZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386040 | |

| Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-32-1 | |

| Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenoxy N 1,3 Thiazol 2 Yl Butanamide and Its Analogues

Retrosynthetic Analysis of the 2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond. This bond can be formed through the coupling of an activated carboxylic acid and an amine. youtube.comyoutube.com This approach breaks the target molecule into two key precursors: 2-phenoxybutanoic acid and 2-aminothiazole (B372263).

Figure 1: Retrosynthetic Disconnection of this compound

Key Reaction Pathways for the Butanamide Backbone Formation

The formation of the butanamide portion of the molecule is a critical step that requires the synthesis of the carboxylic acid precursor and its subsequent coupling with the thiazole (B1198619) amine.

The formation of the amide bond between 2-phenoxybutanoic acid and 2-aminothiazole is a crucial step. Direct reaction of a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is typically achieved using a variety of coupling reagents.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To improve yields and reduce side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com

Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). peptide.comrsc.org These reagents are known for their high efficiency and ability to suppress racemization, particularly in the coupling of sterically hindered or electron-deficient substrates. peptide.comrsc.org For particularly challenging couplings involving electron-deficient amines like 2-aminothiazole, protocols involving the in situ formation of acyl fluorides using reagents like TFFH have been developed. rsc.org

The choice of solvent and base is also critical. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. An organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Byproducts | Notes |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents, facilitating its removal by filtration. luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea | Byproduct is easily removed by aqueous workup. peptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | HMPA is a potential carcinogen. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Efficient and reduces racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Reacts faster than HBTU with less epimerization. peptide.com |

The precursor, 2-phenoxybutanoic acid, can be synthesized through several established methods. One common approach is the Williamson ether synthesis, where sodium phenoxide is reacted with an ester of 2-bromobutanoic acid, followed by hydrolysis of the ester.

An alternative route involves the alkylation of phenylacetonitrile (B145931) with ethyl bromide, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Key Reaction Pathways for the Thiazole Ring Formation

The 2-aminothiazole core is a fundamental building block in many pharmaceuticals. Its synthesis is well-established, with the Hantzsch thiazole synthesis being the most prominent method.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole derivatives. synarchive.com The standard reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. chemhelpasap.com

The mechanism begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) and can be performed at room temperature or with heating. chemhelpasap.com The Hantzsch synthesis is generally high-yielding and straightforward to perform. chemhelpasap.com

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. mdpi.com These include the use of catalysts such as silica-supported tungstosilisic acid and the application of microwave or ultrasonic irradiation. mdpi.com

Table 2: Hantzsch Thiazole Synthesis Variants

| Reaction Conditions | Reactants | Product | Notes |

| Conventional Heating | α-Haloketone, Thiourea | 2-Aminothiazole | A classic and reliable method. chemhelpasap.com |

| Ultrasonic Irradiation | α-Haloketone, Thiourea | 2-Aminothiazole | Can lead to shorter reaction times and higher yields. mdpi.com |

| Catalyst: SiW/SiO2 | α-Haloketone, Thiourea | 2-Aminothiazole | Environmentally benign and reusable catalyst. mdpi.com |

While the Hantzsch synthesis is dominant, other methods for constructing the 1,3-thiazole ring exist. One such approach involves the reaction of enaminones with a thiocyanating agent. For instance, visible-light photocatalytic C-H thiocyanation of NH2-enaminones with ammonium (B1175870) thiocyanate (B1210189) can produce thiocyanated intermediates that are then cyclized to form 2-aminothiazoles. acs.orgresearchgate.net

Another alternative involves multicomponent reactions. For example, a one-pot, three-component reaction of nitroepoxides with cyanamide (B42294) and sodium sulfide (B99878) has been developed for the synthesis of 2-aminothiazoles. nih.gov These methods offer the advantage of building molecular complexity in a single step from simple starting materials.

Preparation of 2-Aminothiazole Intermediates

The synthesis of the essential 2-aminothiazole core is frequently accomplished through the Hantzsch thiazole synthesis, a robust and high-yielding method first described in the late 19th century. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.commdpi.com For the preparation of the unsubstituted 2-aminothiazole, thiourea is the thioamide of choice.

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, proceeding via an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. The sequence concludes with a dehydration step, resulting in the formation of the aromatic thiazole ring. chemhelpasap.com The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by selecting appropriately substituted α-haloketones and thioamides. cutm.ac.in

Alternative routes to 2-aminothiazole intermediates include the cyclization of α-thiocyano ketones in the presence of a strong acid or the reaction of vinyl bromides bearing an N-acylthiourea moiety. cutm.ac.in Another established method involves reacting a substituted methyl aromatic ketone with a substituted thiourea in the presence of iodine. google.com These varied approaches provide flexibility for synthetic chemists in accessing the crucial thiazole scaffold.

Integration of the Phenoxy Group into the Molecular Architecture

The molecular architecture of the target compound is achieved through the formation of an amide bond between the pre-formed 2-aminothiazole intermediate and a carboxylic acid bearing the phenoxy group, specifically 2-phenoxybutanoic acid. This process can be conceptually divided into two key stages: the synthesis of the carboxylic acid side chain and the subsequent amide coupling reaction.

Synthesis of 2-Phenoxybutanoic Acid: The 2-phenoxybutanoic acid component is typically prepared via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. In this approach, phenol (B47542) is deprotonated with a suitable base (e.g., potassium hydroxide) to form the more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide, such as ethyl 2-bromobutanoate. The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the desired 2-phenoxybutanoic acid. A similar strategy involves reacting a hydroxyaromatic ketone with a 2-substituted alkanoic acid under basic conditions, followed by oxidation and hydrolysis. google.com

Amide Bond Formation: The final step in constructing the core structure is the acylation of 2-aminothiazole with 2-phenoxybutanoic acid. Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures or activation. researchgate.net Therefore, the carboxylic acid is typically activated to increase its reactivity. Common strategies include:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 2-phenoxybutanoyl chloride readily reacts with 2-aminothiazole, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. nih.gov

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. ucl.ac.uk Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are frequently employed. researchgate.netnih.gov These reagents activate the carboxylic acid in situ, allowing for efficient coupling with the amine. semanticscholar.org

Magnesium Amidate Intermediate: An alternative method involves treating 2-aminothiazole with a Grignard reagent like t-butylmagnesium chloride. This forms a magnesium amidate, which enhances the nucleophilicity of the thiazole's amino group, enabling it to react efficiently with less reactive carboxylic acid derivatives like esters. researchgate.net This method can be particularly advantageous when dealing with sterically hindered substrates. researchgate.net

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound depends on the careful optimization of several reaction parameters. The goal is to maximize product formation while minimizing side reactions and simplifying purification. Key factors for the crucial amide coupling step include the choice of solvent, catalyst, temperature, and reagent stoichiometry.

Solvents: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for amide coupling reactions. researchgate.netresearchgate.net Studies have shown that switching to higher-boiling solvents, such as p-cymene (B1678584), can improve yields by allowing the reaction to be conducted at elevated temperatures, which can be particularly beneficial for less reactive coupling partners. acs.org

Catalysts and Reagents: For syntheses employing coupling reagents like HATU or EDCI, the addition of a base such as N,N-diisopropylethylamine (DIPEA) is standard practice. researchgate.net The choice of coupling reagent itself is a point of optimization, as their effectiveness can vary depending on the specific acid and amine substrates. researchgate.net In some cases, catalytic methods using boronic acids or titanium/zirconium compounds have been developed as greener alternatives to stoichiometric coupling agents. ucl.ac.uk

Temperature: Reaction temperature is a critical variable. While some modern coupling reactions can proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield. researchgate.net For instance, in one study of an amidation reaction, increasing the temperature from room temperature to 80 °C dramatically increased the product yield from 0% to 70%. researchgate.net Microwave irradiation has also been explored as a method to accelerate reactions and improve yields, sometimes allowing for solvent-free conditions. researchgate.netacs.org

The following table summarizes optimization parameters from various amidation studies, providing a model for how the synthesis of the target compound could be refined.

| Parameter | Condition Tested | Observation/Outcome | Reference |

|---|---|---|---|

| Solvent | Toluene vs. p-Cymene | Higher boiling p-cymene allowed for higher reaction temperatures, leading to significantly improved yields in silica-catalyzed amidations. | acs.org |

| Temperature | Room Temperature vs. 80 °C | For a Cu-catalyzed amidation, the reaction yielded no product at room temperature but gave a 70% yield when heated to 80 °C. | researchgate.net |

| Catalyst/Reagent | HATU/DIPEA vs. other coupling agents | In a specific acid-amine coupling, HATU/DIPEA provided the best results with no side products compared to DCC/DMAP or SOCl₂/pyridine. | researchgate.net |

| Reaction Mode | Conventional Heating vs. Microwave | Microwave irradiation (300 W) in the absence of a solvent led to the formation of the amide product in good yield and shorter time. | researchgate.net |

| Catalyst Loading | 20 mg vs. 30 mg | Increasing the amount of catalyst from 20 mg to 30 mg increased the yield and reduced the reaction time. | researchgate.net |

Purity Assessment and Isolation Techniques in Synthesis

Following the synthesis, a systematic process of isolation and purification is required to obtain this compound in a pure form. The purity is then confirmed using a combination of chromatographic and spectroscopic techniques.

Isolation Techniques: The initial workup procedure typically involves quenching the reaction and removing the solvent under reduced pressure. The crude product is then often subjected to a liquid-liquid extraction. For example, the reaction mixture might be diluted with a solvent like dichloromethane or ethyl acetate (B1210297) and washed sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acidic starting materials, followed by a wash with brine. rsc.org The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated. rsc.org If the product is a solid that is poorly soluble in the reaction solvent upon cooling, it may be isolated directly by filtration. chemhelpasap.com

Purification Techniques: Column chromatography is the most common method for purifying N-thiazolyl amides and related compounds. researchgate.netrsc.org Silica gel is the standard stationary phase, and the mobile phase is a mixture of solvents, such as ethyl acetate and hexane, with the polarity adjusted to achieve optimal separation of the desired product from any impurities or byproducts. chemhelpasap.com For solid products, recrystallization from a suitable solvent system can be an effective final purification step.

Purity Assessment: The progress of the reaction and the purity of the final product are often monitored by Thin-Layer Chromatography (TLC). chemhelpasap.comresearchgate.net Once purified, the identity and structural integrity of the compound are confirmed using various spectroscopic methods. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the thiazole, phenoxy, and butanamide moieties and their connectivity. rsc.orgnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and confirm its elemental composition. rsc.orgresearchgate.net

Melting point determination is a classic and effective method for assessing the purity of a crystalline solid product; a sharp melting range typically indicates high purity. chemhelpasap.com

Advanced Spectroscopic and Structural Characterization of 2 Phenoxy N 1,3 Thiazol 2 Yl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HSQC, HMBC) data for 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide are not available in the public domain. This information would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the phenoxy, butanamide, and thiazole (B1198619) moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific experimental IR spectrum for this compound, which would confirm the presence of key functional groups such as the N-H and C=O of the amide, the C-O-C of the ether, and the characteristic vibrations of the thiazole and phenyl rings, is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The mass spectrum and detailed fragmentation pattern of this compound, essential for confirming its molecular weight (C₁₃H₁₄N₂O₂S, approx. 262.33 g/mol ) and understanding its fragmentation pathways under ionization, have not been published in available resources. chemicalbook.com

Elemental Analysis for Stoichiometric Composition Confirmation

Published results from elemental analysis to confirm the stoichiometric formula (C₁₃H₁₄N₂O₂S) of the compound could not be located.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are currently no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data regarding its solid-state conformation, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remain undetermined. Without such experimental data, a definitive analysis of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state cannot be performed.

While crystallographic data for structurally related N-thiazol-2-yl-amides do exist, the strict focus on the title compound precludes their inclusion here. The unique phenoxy and ethyl substituents at the alpha-carbon of the amide moiety in this compound would significantly influence its crystal packing and conformation, making extrapolations from other derivatives scientifically unsound for a specific analysis.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Computational Chemistry and Molecular Modeling in the Study of 2 Phenoxy N 1,3 Thiazol 2 Yl Butanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

For the analog, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, DFT calculations have been employed to determine these frontier molecular orbitals. researchgate.net The visualization of these orbitals shows that the HOMO is primarily localized over the 4-(4-methylphenyl)-1,3-thiazole (B3040299) moiety, indicating this region is the primary site of electron donation. Conversely, the LUMO is distributed over the acetamide (B32628) and the 4-chlorophenoxy groups, suggesting these areas are the likely electron-accepting sites.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for the Analog Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.54 |

| Energy Gap (ΔE) | 4.67 |

Data is for the analog 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide and is derived from DFT calculations. researchgate.net

The calculated energy gap of 4.67 eV for the analog suggests a high degree of stability. researchgate.net This information is vital for understanding the intramolecular charge transfer characteristics of the molecule.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the nature of chemical bonds (ionic or covalent). This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule. While specific Mulliken charge data for the analog is not detailed in the provided search results, related studies on thiazole (B1198619) derivatives show that the nitrogen and oxygen atoms typically carry negative charges, making them nucleophilic, while the carbon atoms of the carbonyl group and the thiazole ring often exhibit positive charges, rendering them electrophilic. irjweb.com

Electrostatic potential maps (ESPs) visually represent the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules.

The Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of varying potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

For the analog compound, the MEP map reveals distinct regions of positive, negative, and neutral potential. researchgate.net

Negative Regions (Red): These areas correspond to high electron density and are susceptible to electrophilic attack. In the analog, the most negative potential is located around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, indicating these are the primary sites for accepting hydrogen bonds.

Positive Regions (Blue): These regions have lower electron density and are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group shows a strong positive potential, making it a key hydrogen bond donor.

Neutral Regions (Green): These areas represent non-polar regions of the molecule, such as the phenyl rings.

The MEP analysis for the analog strongly suggests that the amide and thiazole moieties are the most reactive sites for intermolecular interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential biological targets and understanding the binding mechanisms.

For a novel compound like 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide, identifying its biological targets is a critical step. The thiazole and phenoxyacetamide moieties are present in numerous biologically active compounds, suggesting a wide range of potential targets. Molecular docking studies on similar thiazole-containing compounds have explored their potential as inhibitors of various enzymes, including cyclooxygenases (COX), protein kinases, and microbial enzymes. researchgate.netnih.gov For instance, studies on N-aryl-2-phenoxy-acetamide derivatives have identified Dot1-like protein (DOT1L), a histone methyltransferase, as a potential target in leukemia. nih.gov

Once a putative target is identified, molecular docking can predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy). This information reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not available, docking simulations on the analog with various protein targets would likely show the importance of the amide N-H group as a hydrogen bond donor and the carbonyl oxygen and thiazole nitrogen as hydrogen bond acceptors. The phenoxy and phenyl rings would be expected to engage in hydrophobic and π-π stacking interactions within the binding pocket of a target protein.

Table 2: Illustrative Binding Interactions of a Thiazole Derivative with a Putative Target

| Interaction Type | Ligand Group | Receptor Residue (Example) |

|---|---|---|

| Hydrogen Bond | Amide N-H | Aspartic Acid (Side Chain Carbonyl) |

| Hydrogen Bond | Carbonyl Oxygen | Arginine (Side Chain N-H) |

| Hydrogen Bond | Thiazole Nitrogen | Serine (Side Chain Hydroxyl) |

| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Phenoxy Ring | Phenylalanine, Tyrosine |

This table is a generalized representation based on common interactions observed for similar compounds and does not represent specific results for the target molecule.

These predicted interactions provide a rational basis for the design of more potent and selective analogs.

Analysis of Ligand-Protein Interaction Fingerprints

To understand the potential mechanism of action of this compound, molecular docking studies are often employed to predict its binding orientation and affinity within the active site of a target protein. The resulting ligand-protein complex is then analyzed to generate an interaction fingerprint, which details the specific types of interactions and the amino acid residues involved.

For thiazole derivatives, common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.netresearchgate.net The thiazole ring itself can act as a hydrogen bond acceptor, while the phenoxy group can engage in hydrophobic and aromatic stacking interactions with corresponding residues in the protein's binding pocket. The butanamide linker can form additional hydrogen bonds through its amide group.

Detailed research findings on related N-(thiazol-2-yl)benzamide derivatives have shown that specific substitutions on the phenyl and thiazole rings can significantly alter these interaction patterns, leading to variations in binding affinity and biological activity. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic systems, influencing their capacity for pi-pi interactions.

Table 1: Hypothetical Ligand-Protein Interaction Fingerprint for this compound

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Thiazole Nitrogen | TYR 231 | 2.9 |

| Hydrogen Bond | Amide Carbonyl Oxygen | LYS 115 | 3.1 |

| Hydrophobic | Phenoxy Phenyl Ring | LEU 89, VAL 97 | N/A |

| Pi-Pi Stacking | Phenoxy Phenyl Ring | PHE 235 | 4.5 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. ajchem-a.com These simulations are used to assess the conformational stability of the ligand within the binding site and to refine the binding mode predicted by docking. researchgate.netresearchgate.net

Table 2: Typical Parameters for an MD Simulation Study

| Parameter | Value/Description |

| Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBERff14SB |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is a powerful tool used in the design of new analogs. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity.

For this compound, a pharmacophore model could be generated based on its docked conformation or by aligning a series of active analogs. This model would typically include a hydrogen bond acceptor feature for the thiazole nitrogen, a hydrophobic/aromatic feature for the phenoxy group, and a hydrogen bond donor/acceptor feature for the amide linkage.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features but possess different chemical scaffolds. mdpi.comnih.gov This virtual screening approach accelerates the discovery of novel and potentially more potent analogs of this compound.

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature | Location | Vector/Radius |

| Aromatic Ring | Centroid of Phenoxy Ring | 1.5 Å |

| Hydrogen Bond Acceptor | Thiazole Nitrogen Atom | Directional |

| Hydrogen Bond Donor | Amide N-H | Directional |

| Hydrophobic | Butyl Chain | 1.8 Å |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

The effectiveness of a potential therapeutic agent is not solely determined by its biological activity but also by its pharmacokinetic properties. In silico ADME prediction tools are used to estimate these properties for a compound like this compound early in the drug discovery process. researchgate.netresearchgate.net These predictions help in identifying potential liabilities such as poor absorption or rapid metabolism.

Commonly predicted parameters include molecular weight, lipophilicity (logP), aqueous solubility, and adherence to rules like Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a compound. researchgate.netresearchgate.net For thiazole-containing compounds, potential metabolic sites, such as the aromatic rings and the alkyl chain, can also be predicted.

Table 4: Predicted ADME Properties for this compound and Related Structures

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 276.34 | < 500 |

| LogP | 2.8 | -0.4 to 5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Polar Surface Area (Ų) | 71.6 | < 140 |

| Lipinski's Rule of Five Violations | 0 | 0 |

Structure Activity Relationship Sar Analysis of 2 Phenoxy N 1,3 Thiazol 2 Yl Butanamide Derivatives

Systematic Modification Strategies for Phenoxy Group Substituents

The phenoxy group in 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide serves as a crucial aromatic feature that can engage in various interactions with a biological target, including hydrophobic and van der Waals interactions. Systematic modifications to this ring can significantly impact the compound's activity.

Research on analogous structures, such as 2-phenoxybenzamides, has shown that the substitution pattern on the phenoxy ring plays a vital role in determining biological efficacy. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its ability to participate in key interactions. A common strategy involves exploring substitutions at the ortho, meta, and para positions of the phenoxy ring.

In a study on 2-phenoxybenzamide derivatives with antiplasmodial activity, it was observed that a 4-fluorophenoxy substituent generally had an advantageous effect on activity compared to an unsubstituted phenoxy group mdpi.com. This suggests that the introduction of a halogen atom at the para position can enhance biological potency. The nature of the substituent, whether it is a halogen, alkyl, or alkoxy group, can influence not only the electronic environment but also the lipophilicity and steric profile of the molecule, all of which are critical determinants of activity.

For this compound derivatives, a similar systematic approach would be beneficial. The table below outlines potential modifications to the phenoxy group and their predicted impact based on findings from related compounds.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity |

| Para (4-position) | Electron-withdrawing (e.g., -F, -Cl, -CF3) | Potential for enhanced potency due to altered electronics and lipophilicity. |

| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | May modulate binding affinity through different electronic and steric interactions. |

| Ortho (2-position) | Various substituents | Could introduce steric hindrance, potentially affecting the conformation and binding. |

| Meta (3-position) | Various substituents | May have a moderate impact on activity, depending on the specific interaction at the binding site. |

| Di-substitution (e.g., 2,4-dichloro) | Multiple electron-withdrawing groups | Can significantly alter the electronic and hydrophobic character of the phenoxy ring. |

Impact of Variations in the Butanamide Linker and Substitutions

The butanamide linker connects the phenoxy and thiazole (B1198619) moieties and its length, flexibility, and substitution pattern are critical for orienting these two key pharmacophoric features correctly within a biological target's binding site.

Variations in the length of the alkyl chain of the butanamide linker can directly affect the distance between the phenoxy and thiazole rings. A shorter or longer linker could either optimize or disrupt the ideal binding geometry. For instance, replacing the butanamide with an acetamide (B32628) linker, as seen in 2-phenoxy-N-substituted acetamide analogues, has been a strategy in the design of hypoxia-inducible factor-1 (HIF-1) inhibitors nih.gov.

Furthermore, introducing substituents on the butanamide chain can influence the molecule's conformation and metabolic stability. For example, methylation at the alpha-carbon (the carbon adjacent to the carbonyl group) would introduce a chiral center, which could lead to stereoselective biological activity.

The table below summarizes potential modifications to the butanamide linker and their expected consequences.

| Modification | Description | Potential Impact |

| Chain Length | Shortening (e.g., propanamide, acetamide) or lengthening (e.g., pentanamide) the alkyl chain. | Alters the distance and relative orientation of the terminal aromatic rings. |

| Alkyl Substitution | Introducing methyl or other small alkyl groups on the linker chain. | Can restrict conformational flexibility and potentially introduce stereocenters. |

| Ring Incorporation | Constraining the linker within a cyclic structure. | Reduces conformational freedom, which may lead to higher binding affinity if the constrained conformation is bioactive. |

Role of Substituents on the Thiazole Ring in Modulating Activity

The thiazole ring is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other polar interactions. researchgate.net Substituents on the thiazole ring of this compound can significantly modulate its biological activity by altering its electronic properties and interaction profile.

Studies on various thiazole-containing compounds have demonstrated that the nature and position of substituents are key determinants of their biological effects. For instance, in a series of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, modifications that enhanced interactions with the target enzyme's catalytic site led to increased affinity.

For this compound, the 4 and 5 positions of the thiazole ring are available for substitution. The introduction of small alkyl groups, halogens, or other functional groups at these positions could influence the molecule's binding affinity and selectivity. For example, a substituent at the 4-position could interact with a specific sub-pocket in the binding site of a target protein.

The following table outlines potential modifications to the thiazole ring and their hypothetical effects.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity |

| 4-position | Small alkyl (e.g., -CH3), aryl (e.g., -phenyl) | Can provide additional hydrophobic interactions and influence the overall shape of the molecule. |

| 4-position | Electron-withdrawing (e.g., -Br) | May alter the electronic character of the thiazole ring and its hydrogen bonding capacity. |

| 5-position | Various substituents | Could modulate the electronic distribution and steric profile of the thiazole moiety. |

Stereochemical Influences on Biological Interactions (if applicable for chiral centers)

While the parent compound, this compound, possesses a chiral center at the 2-position of the butanamide chain, the specific influence of its stereochemistry on biological interactions has not been extensively reported in the provided context. However, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.

The (R)- and (S)-enantiomers of this compound would present their constituent groups in different three-dimensional orientations. This can lead to one enantiomer having a more favorable interaction with a chiral biological target, such as a receptor or enzyme binding site, resulting in higher affinity and activity.

Should a specific enantiomer show superior activity, it would strongly suggest that the spatial arrangement of the phenoxy, butanamide, and thiazole moieties is critical for optimal binding.

Identification of Key Pharmacophoric Features for Biological Recognition

A pharmacophore model for this compound derivatives would typically include several key features essential for biological recognition. Based on the analysis of its structure and related compounds, the following pharmacophoric elements can be proposed:

Aromatic/Hydrophobic Region: The phenoxy group provides a significant hydrophobic region that can engage in van der Waals or pi-pi stacking interactions with the target.

Hydrogen Bond Acceptor: The carbonyl oxygen of the butanamide linker is a key hydrogen bond acceptor.

Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor.

Heteroaromatic Ring: The thiazole ring can participate in various interactions, including hydrogen bonding (via the nitrogen atom) and aromatic interactions.

The spatial arrangement of these features is crucial for effective binding. Pharmacophore models derived from related inhibitor classes, such as those for Abl inhibitors, often highlight the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic features, for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org For this compound derivatives, QSAR studies could provide valuable insights into the physicochemical properties that govern their activity.

A QSAR model for this class of compounds would typically involve calculating a set of molecular descriptors for each derivative and then using statistical methods to build a mathematical equation that relates these descriptors to the observed biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

For instance, a 3D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors generated models with good correlative and predictive capabilities, indicating that steric, hydrophobic, and electrostatic fields are important for activity nih.gov. Similarly, QSAR studies on other thiazole-containing compounds have been used to identify key structural requirements for their biological effects.

A hypothetical QSAR model for this compound derivatives might reveal that:

Increased hydrophobicity of the phenoxy substituent positively correlates with activity.

The presence of an electronegative group at a specific position on the thiazole ring enhances potency.

Such models can be instrumental in predicting the activity of newly designed analogues and prioritizing them for synthesis and biological evaluation.

Mechanistic Investigations of 2 Phenoxy N 1,3 Thiazol 2 Yl Butanamide S Biological Interactions

Enzyme Inhibition Kinetics and Mechanism of Action

There is currently no specific information available regarding the enzyme inhibition kinetics or the direct mechanism of enzymatic action for 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide.

For context, other thiazole-containing compounds have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory drug discovery. nih.govfarmaciajournal.com Additionally, certain thiazole (B1198619) derivatives have been identified as inhibitors of enzymes such as urease, topoisomerase II, casein kinase 1, and enzymes involved in metabolic disorders like α-glucosidase and α-amylase. nih.govnih.govnih.govnih.gov Mechanistic studies for these related compounds often involve determining the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). However, no such data exists for this compound.

Receptor Binding Profiling and Ligand-Receptor Dynamics

Specific receptor binding profiles and data on the ligand-receptor dynamics of this compound are not documented in the available literature.

Research on analogous compounds has indicated potential interactions with various receptors. For example, certain N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govsemanticscholar.org These studies often involve electrophysiological assays to characterize the modulatory effects on receptor function. Other research has explored the interaction of thiazole derivatives with AMPA receptors, suggesting potential neuroprotective applications. mdpi.com Without specific studies, the receptor binding targets of this compound remain unknown.

Cellular Target Identification through Biochemical Assays (in vitro)

There are no published in vitro studies that have identified the specific cellular targets of this compound.

The identification of cellular targets is a critical step in understanding a compound's mechanism of action. Methodologies for target identification can include affinity chromatography, activity-based protein profiling, and genetic approaches. While these techniques have been applied to other novel compounds, they have not been reported for this compound.

Modulation of Specific Molecular Pathways

Information regarding the modulation of specific molecular pathways, such as signaling cascades or metabolic processes, by this compound is not available.

Studies on other thiazole derivatives have shown modulation of pathways like the NF-κB signaling cascade, which is crucial in inflammation. frontiersin.org The anticancer effects of some thiazoles have been linked to their ability to interfere with pathways controlling cell proliferation and survival. nih.gov However, the specific pathways affected by this compound have not been investigated.

In Vitro Studies of Anti-Microbial Activity Mechanisms

While the thiazole scaffold is a component of many compounds with antimicrobial properties, there are no in vitro studies detailing the specific anti-microbial activity or mechanism of this compound. nih.govmdpi.commdpi.com

General mechanisms for antimicrobial thiazoles can include the inhibition of essential bacterial enzymes or disruption of the cell membrane. nih.gov Studies on related compounds often report Minimum Inhibitory Concentrations (MIC) against various bacterial and fungal strains, but this data is absent for the specific compound . mdpi.com

In Vitro Studies of Anti-Cancer Activity Mechanisms

There is no specific data from in vitro studies on the anti-cancer activity or mechanisms of this compound.

The broader class of thiazole derivatives has shown promise in cancer research, with mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Some thiazolopyrimidines have been identified as topoisomerase II inhibitors, a key enzyme in DNA replication, leading to cytotoxic effects against cancer cells. nih.gov Another thiazole derivative was found to be effective against liver and breast cancer cells, with its mechanism linked to DNA intercalation. nih.gov However, the potential anti-cancer effects and the underlying mechanisms of this compound have not been explored.

Investigation of Other Specific Biological Modulations at the Molecular Level

No specific investigations into other biological modulations at the molecular level, such as anti-inflammatory, antioxidant, or anti-diabetic mechanisms, have been reported for this compound.

The phenoxy and thiazole moieties are present in many biologically active molecules. For instance, various phenoxy acetamide (B32628) derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.gov Thiazole derivatives have been studied for their antioxidant properties, often attributed to their ability to scavenge free radicals. nih.govresearchgate.netmdpi.com In the context of diabetes, some N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disease. nih.govresearchgate.net Despite these promising avenues for related structures, the specific molecular modulations of this compound remain uninvestigated.

Advanced Research Directions and Future Perspectives for 2 Phenoxy N 1,3 Thiazol 2 Yl Butanamide

Design and Synthesis of Novel Hybrid Scaffolds Incorporating the 2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide Core

The concept of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a promising strategy for developing new drugs that may be more effective and safer. nih.gov The this compound core is an ideal candidate for this approach. Researchers are actively incorporating this structure into more complex, hybrid scaffolds to enhance or modulate biological activity.

A key strategy involves linking the 2-phenoxy-N-arylacetamide moiety to other biologically active heterocyclic systems. nih.gov For instance, novel hybrid compounds have been synthesized by connecting bis-thiazoles, which feature the phenoxy-N-arylacetamide group, to quinoxaline (B1680401) or thienothiophene cores. nih.govnih.gov This approach aims to create unique molecules with potentially synergistic or novel mechanisms of action. The synthesis of these hybrids is typically achieved through condensation reactions, for example, by reacting appropriate bis(α-haloketones) with corresponding thiosemicarbazones. nih.govnih.gov This methodology is adaptable, allowing for the creation of a diverse library of hybrid molecules for biological screening. nih.gov

Table 1: Examples of Heterocyclic Cores for Hybridization

| Core Moiety | Rationale for Hybridization | Potential Therapeutic Area |

|---|---|---|

| Quinoxaline | Known for broad-spectrum antimicrobial and anticancer activities. | Infectious Diseases, Oncology |

| Thieno[2,3-b]thiophene | Possesses antibacterial, antiviral, and anticancer properties; also used in optical systems. nih.gov | Infectious Diseases, Oncology, Materials Science |

| Pyranothiazole | Fused heterocyclic system with reported anticancer potential. iaea.org | Oncology |

Exploration of New Biological Targets and Mechanisms of Action

While the full biological profile of this compound is still under investigation, research on structurally related molecules provides a roadmap for exploring new targets. The N-aryl-1,3-thiazole-2-amine scaffold is a recurring motif in compounds designed for various biological targets.

One promising area of investigation is ion channels. A recent study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These antagonists were found to be negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor. nih.gov Given the structural similarity, the this compound core could be investigated for similar activity at ZAC or other related ion channels.

Another avenue is the inhibition of enzymes involved in inflammatory pathways. N,4-diaryl-1,3-thiazole-2-amines have been identified as potent multi-target inhibitors of eicosanoid metabolism, targeting enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). nih.gov The phenoxy group in the target compound could further influence interactions within the active sites of these enzymes. Additionally, related structures incorporating a phenoxy group, such as 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazoles, have been designed as high-affinity ligands for the benzodiazepine (B76468) binding site of GABAA receptors. nih.gov This suggests that the central nervous system could also be a source of potential targets.

Application of Chemoinformatics and Artificial Intelligence in Compound Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. Chemoinformatics and artificial intelligence (AI) offer powerful methods to refine the this compound scaffold for enhanced potency and selectivity.

Development of Robust and Scalable Synthetic Routes for Analogues

The ability to produce analogues of this compound efficiently and in large quantities is critical for extensive biological evaluation. While traditional synthetic methods exist, there is a significant push towards developing more robust, scalable, and environmentally benign routes. bepls.com

Modern synthetic strategies that are applicable include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives. bepls.com

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form complex products, offering high atom economy and efficiency. bepls.com

Green Catalysts and Solvents: The use of recyclable catalysts, such as graphene oxide-based systems, and green solvents like water or PEG-400, aligns with the principles of sustainable chemistry, making the synthesis process more environmentally friendly. bepls.com

An example of an efficient approach is the catalyst-free multicomponent domino reaction of arylglyoxals, 1,3-dicarbonyls, and thioamides in water under microwave irradiation to produce trisubstituted thiazoles. bepls.com Adapting such innovative methods could enable the rapid generation of a diverse library of this compound analogues for structure-activity relationship (SAR) studies.

Investigation of Prodrug Strategies and Delivery Systems (without clinical application details)

The physicochemical properties of a compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies involve the chemical modification of a drug into a bioreversible form to improve these characteristics. nih.gov For this compound, several prodrug approaches could be investigated.

One strategy is to enhance lipophilicity to improve membrane permeation. This can be achieved by attaching a "promoiety," such as an alkyl ester or carbamate (B1207046) group, which is later cleaved by enzymes in the body to release the active drug. nih.gov For example, studies on other drugs have shown that incorporating ethyleneoxy groups into the promoiety can enhance skin permeation rates. nih.gov

Another sophisticated approach is the development of stimuli-responsive prodrugs. frontiersin.org This involves linking the parent compound via a bond that is stable under normal physiological conditions but is cleaved in a specific microenvironment, such as the high glutathione (B108866) (GSH) concentration found in some tumors. frontiersin.org A disulfide linkage is a common choice for this purpose. frontiersin.org Peptide-drug conjugates (PDCs) represent another advanced strategy, where the compound is attached to a peptide that can target specific cells or improve solubility and stability. nih.gov

Multi-target Ligand Design Approaches

Complex diseases often involve multiple biological pathways, making it advantageous to design single molecules that can interact with several targets simultaneously. nih.gov This multi-target-directed ligand (MTDL) approach can offer improved efficacy and a lower propensity for drug resistance compared to single-target agents. mdpi.com

The this compound scaffold is well-suited for MTDL design. One established method is the "Designed Multiple Ligand (DML)" strategy, which involves integrating the core pharmacophoric features of inhibitors for two different targets into a single hybrid molecule. nih.gov For example, researchers could combine the phenoxy-thiazole-amide core with a pharmacophore known to inhibit a second, related enzyme. This has been successfully applied to create dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov Computational tools are invaluable in this process, helping to design linkers and optimize the geometry of the fused pharmacophores to ensure effective binding at both targets. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide?

Answer:

The synthesis typically involves coupling 2-aminothiazole with phenoxybutanoyl chloride in the presence of a base like triethylamine. Reactions are carried out in aprotic solvents (e.g., dichloromethane or chloroform) under reflux conditions. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and using stoichiometric control to minimize by-products. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, respectively. The thiazole ring protons (~δ 7.2–7.5 ppm) and phenoxy aromatic protons (~δ 6.8–7.4 ppm) are diagnostic.

- Infrared (IR) Spectroscopy: Amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) validate the amide linkage.

- X-ray Crystallography: Resolves molecular geometry, bond angles, and hydrogen-bonding motifs, critical for unambiguous structural assignment .

Advanced: How to resolve discrepancies in biological activity data across different studies of thiazole-containing amides?

Answer:

Discrepancies may arise from:

- Purity Variations: Use HPLC (>95% purity) and elemental analysis to ensure compound integrity.

- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural Analogues: Compare activity trends with structurally similar compounds (e.g., 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride) to identify pharmacophore requirements .

Advanced: What strategies optimize reaction yields for introducing the phenoxy group in similar amides?

Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion.

- Catalysts: Palladium on carbon (Pd/C) facilitates coupling reactions under inert atmospheres.

- Temperature Control: Stepwise heating (e.g., 60–80°C) minimizes side reactions like oxidation of the thiazole ring .

Basic: What are common impurities formed during the synthesis of this compound?

Answer:

- Unreacted Starting Materials: Residual 2-aminothiazole or phenoxybutanoyl chloride detected via TLC.

- Hydrolysis By-Products: Phenoxybutanoic acid from moisture exposure.

- Oxidation Products: Sulfoxides or sulfones if oxidizing agents (e.g., KMnO₄) are not carefully quenched .

Advanced: How to design experiments to elucidate the mechanism of action of this compound?

Answer:

- Molecular Docking: Screen against target enzymes (e.g., kinases) to predict binding modes and affinity.

- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts.

- Interaction Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Basic: What analytical methods ensure purity and stability of this compound during storage?

Answer:

- High-Performance Liquid Chromatography (HPLC): Monitors degradation products (e.g., hydrolysis or oxidation).

- Thermogravimetric Analysis (TGA): Assesses thermal stability under controlled humidity.

- Mass Spectrometry (MS): Confirms molecular ion integrity and detects trace impurities .

Advanced: How to address conflicting crystallographic data for thiazole-amide derivatives?

Answer:

- Data Reconciliation: Compare unit cell parameters and space groups with deposited structures (e.g., CCDC entries).

- Hydrogen Bonding Analysis: Use software like Mercury to evaluate intermolecular interactions influencing packing motifs.

- Temperature Factors: Ensure data collection at stable temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.